Cas no 467-43-6 (4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-)

4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo- structure
467-43-6 structure
Nome do Produto:4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-
N.o CAS:467-43-6
MF:C12H20N2O2S2
MW:288.429400444031
CID:331308
PubChem ID:3032307

4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo- Propriedades químicas e físicas

Nomes e Identificadores

    • 4,6(1H,5H)-Pyrimidinedione,dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-
    • 5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
    • 5-(1-Methyl-butyl)-5-(2-methylmercapto-aethyl)-2-thio-barbitursaeure
    • 5-(1-methyl-butyl)-5-(2-methylsulfanyl-ethyl)-2-thio-barbituric acid
    • 5-(1-methyl-butyl)-5-(2-methylsulfanyl-ethyl)-2-thioxo-dihydro-pyrimidine-4,6-dione
    • 5-< 1-Methyl-butyl> -5-< 2-methylmercapto-aethyl> -2-thio-barbitursaeure
    • AC1MHTWF
    • CHEMBL2104624
    • Methitu
    • METHITURAL
    • Methituralum
    • Metitural
    • Metitural [INN-Spanish]
    • Thiomethibumalum
    • UNII-DZQ457UJ3Y
    • METHITURAL [MI]
    • Q6823665
    • C07558
    • CHEBI:6831
    • Methitural [INN]
    • 4,6-(1H,5H)-Pyrimidinedione, dihydro-5-(1-methylbutyl)-5-(2-(methylthio)ethyl)-2-thioxo-
    • 5-[2-(Methylsulfanyl)ethyl]-5-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
    • 6-(1-methylbutyl)-5-(2-(methylthio)ethyl)- 2-thiobarbituric acid
    • SCHEMBL1641979
    • 5-(1-Methylbutyl)-5-(2-(methylthio)ethyl)-2-thiobarbituric acid
    • 467-43-6
    • NS00007084
    • 5-(1-methylbutyl)-5-(2-methylsulfanylethyl)-2-thioxo-hexahydropyrimidine-4,6-dione
    • DZQ457UJ3Y
    • DTXSID10861962
    • KEMCRVSPPRNENL-UHFFFAOYSA-N
    • Methituralum [INN-Latin]
    • Inchi: InChI=1S/C12H20N2O2S2/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)
    • Chave InChI: KEMCRVSPPRNENL-UHFFFAOYSA-N
    • SMILES: CSCCC1(C(=O)NC(=S)NC1=O)C(CCC)C

Propriedades Computadas

  • Massa Exacta: 288.0968
  • Massa monoisotópica: 288.097
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 338
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Superfície polar topológica: 116A^2
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 5

Propriedades Experimentais

  • Densidade: 1.21
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.571
  • PSA: 58.2
Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.